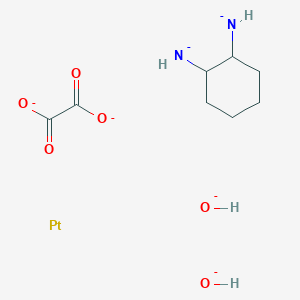
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of oxaliplatin, a well-known chemotherapy drug used primarily for the treatment of colorectal cancer. The compound is characterized by the presence of two hydroxyl groups and an oxalate ligand, which contribute to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the reaction of oxaliplatin with hydrogen peroxide in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product. The general reaction can be represented as follows:
[ \text{Oxaliplatin} + \text{H}_2\text{O}_2 \rightarrow \text{Dihydroxy Oxaliplatin-Pt(IV)} ]
Industrial Production Methods
Industrial production of Dihydroxy Oxaliplatin-Pt(IV) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy Oxaliplatin-Pt(IV) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo compounds.
Reduction: The platinum center can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of oxo compounds, while substitution reactions can yield a variety of platinum complexes with different ligands[3][3].
Scientific Research Applications
Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum-based compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly in targeting colorectal cancer cells.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound also induces oxidative stress and activates apoptotic pathways, contributing to its cytotoxic effects. Molecular targets include DNA, proteins involved in DNA repair, and various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: The parent compound, widely used in chemotherapy.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Uniqueness
Dihydroxy Oxaliplatin-Pt(IV) is unique due to the presence of hydroxyl groups and an oxalate ligand, which enhance its solubility and reactivity. These features potentially improve its therapeutic index and reduce side effects compared to other platinum-based drugs .
Properties
Molecular Formula |
C8H14N2O6Pt-6 |
|---|---|
Molecular Weight |
429.29 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4 |
InChI Key |
GHRWEMBJSYSPTQ-UHFFFAOYSA-J |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


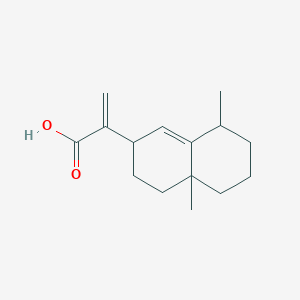

![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)

![[4-(3-Methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12323762.png)
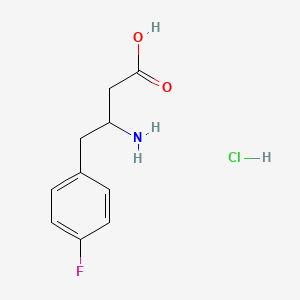
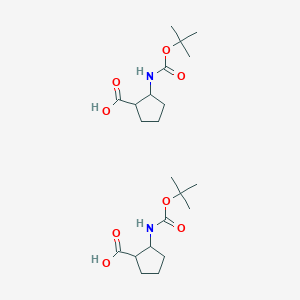
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
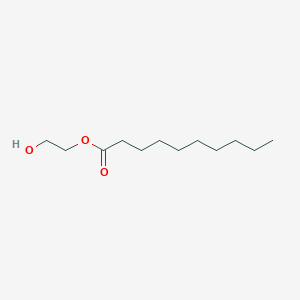
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
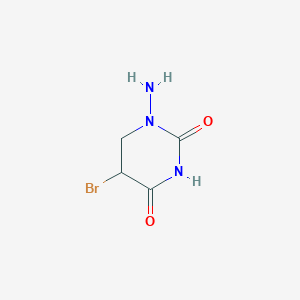
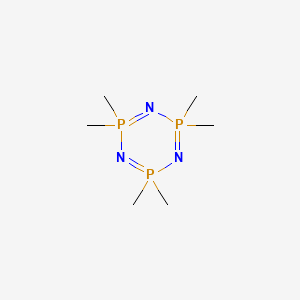
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
